Benzyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate
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Overview
Description
Benzyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl group, a pyrrolidine ring, and an isopropyl carbamate moiety, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the benzyl group, and the attachment of the isopropyl carbamate moiety. Common reagents used in these reactions include benzyl chloride, pyrrolidine, and isopropyl isocyanate. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzyl (pyrrolidin-2-ylmethyl)carbamate: A similar compound with a slightly different structure.
Isopropyl carbamate: Shares the isopropyl carbamate moiety but lacks the pyrrolidine ring.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring but different substituents.
Uniqueness
Benzyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H29N3O3 |
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Molecular Weight |
347.5 g/mol |
IUPAC Name |
benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C19H29N3O3/c1-14(2)22(19(24)25-13-16-8-5-4-6-9-16)12-17-10-7-11-21(17)18(23)15(3)20/h4-6,8-9,14-15,17H,7,10-13,20H2,1-3H3 |
InChI Key |
XLXWKBVYQAUXDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1CCCN1C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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